molecular formula C28H46N4O2 B15214361 [2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl- CAS No. 653575-22-5

[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-

Cat. No.: B15214361
CAS No.: 653575-22-5
M. Wt: 470.7 g/mol
InChI Key: DAHIWMYWLNTUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE is a complex organic compound that belongs to the bipyrrole family. Bipyrroles are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules. This compound, in particular, is characterized by its unique structure, which includes two pyrrole rings connected by a carboxamide linkage and substituted with nonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyrrolinones, pyrrolidines.

    Reduction: Amines.

    Substitution: Various alkyl or aryl-substituted bipyrroles.

Mechanism of Action

The mechanism of action of N5,N5’-DINONYL-1H,1’H-[2,2’-BIPYRROLE]-5,5’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

653575-22-5

Molecular Formula

C28H46N4O2

Molecular Weight

470.7 g/mol

IUPAC Name

N-nonyl-5-[5-(nonylcarbamoyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C28H46N4O2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

DAHIWMYWLNTUPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=O)C1=CC=C(N1)C2=CC=C(N2)C(=O)NCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.